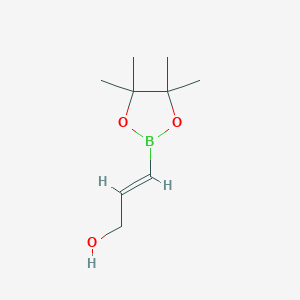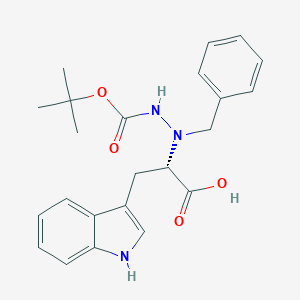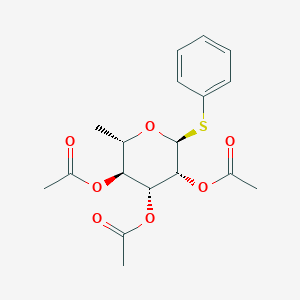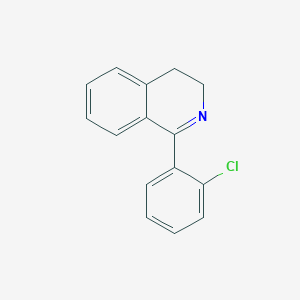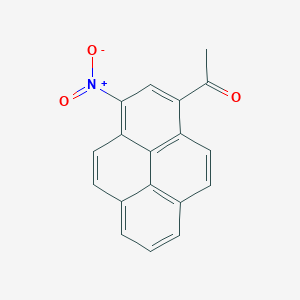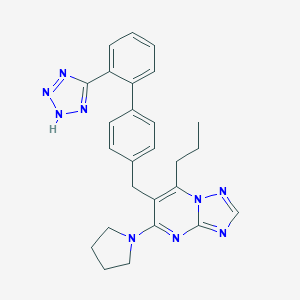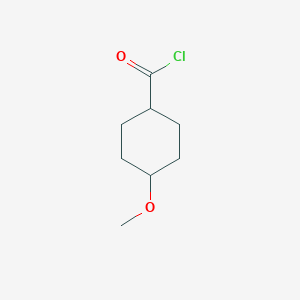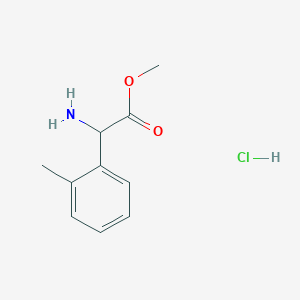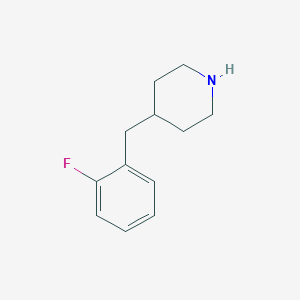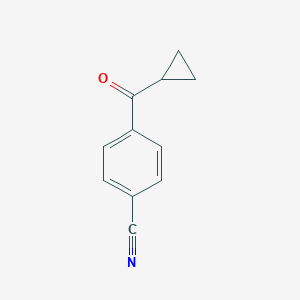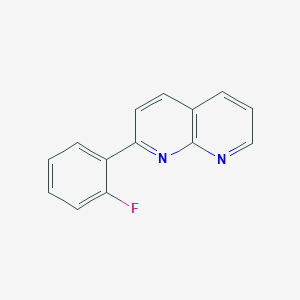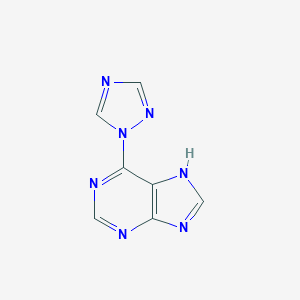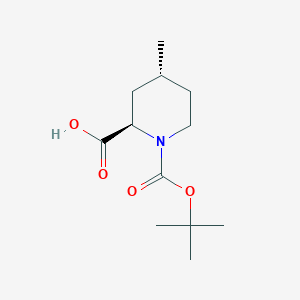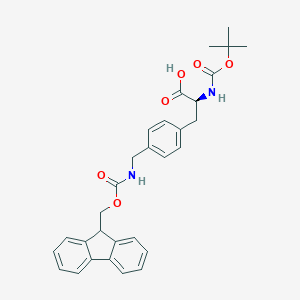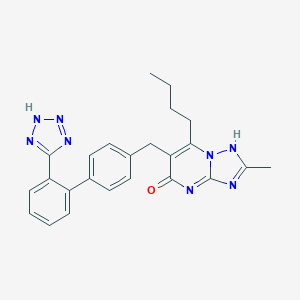
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development.
作用机制
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to work by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitters in the brain.
生化和生理效应
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have antibacterial and antifungal properties. The compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
The advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments include its high yield and purity. The compound has also been shown to have a wide range of potential applications, making it a valuable tool for researchers. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.
未来方向
For the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- include further studies on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound could also be studied for its potential use in treating other diseases and conditions such as cancer, diabetes, and cardiovascular disease. In addition, further research could be conducted on the mechanism of action of the compound to better understand its effects on the body. Finally, the synthesis method could be optimized to improve yield and purity, making it more accessible for researchers.
合成方法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 7-butyl-2-methyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-one with 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carbonitrile. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The yield of the compound is generally high, and the purity can be improved by using different purification techniques.
科学研究应用
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential application in drug development. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been shown to have antibacterial and antifungal properties.
属性
CAS 编号 |
168152-83-8 |
|---|---|
产品名称 |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
分子式 |
C24H24N8O |
分子量 |
440.5 g/mol |
IUPAC 名称 |
7-butyl-2-methyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H24N8O/c1-3-4-9-21-20(23(33)26-24-25-15(2)29-32(21)24)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)22-27-30-31-28-22/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,25,26,29,33)(H,27,28,30,31) |
InChI 键 |
RNCQLNRHFQXNSH-UHFFFAOYSA-N |
手性 SMILES |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCCC1=C(C(=O)NC2=NC(=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
规范 SMILES |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



